1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one
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Description
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H24ClN3O4S2 and its molecular weight is 494.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
Several studies have focused on the synthesis of derivatives related to the mentioned compound and evaluated their antimicrobial activities. For instance, research has shown the synthesis of novel compounds with potential antimicrobial properties, where similar chemical structures were prepared and screened for their effectiveness against various microorganisms, indicating promising antibacterial activities (Bektaş et al., 2007); (Patel & Agravat, 2009).
Antidepressant and Antianxiety Potential
The compound's structural class has been investigated for potential antidepressant and antianxiety effects. Specifically, derivatives showing dual action at serotonin receptors and serotonin transporter have been identified, suggesting a new class of antidepressants. Such compounds exhibit significant in vitro affinity, indicating their potential in treating depression and anxiety disorders (Orus et al., 2002); (Kumar et al., 2017).
Anticancer Activity
Thiazole derivatives, which share a common structural motif with the compound , have been evaluated for their anticancer activities. These studies indicate that certain piperazine-substituted thiazoles exhibit significant anticancer properties across various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Turov, 2020).
Antimicrobial and Antifungal Activities
The synthesis of new derivatives has also led to compounds with considerable antimicrobial and antifungal properties. These activities were demonstrated through screening against several bacterial and fungal strains, suggesting the compound's relevance in developing new antimicrobial agents (Patel & Agravat, 2011).
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-15-3-8-18(23)21-20(15)24-22(31-21)26-12-10-25(11-13-26)19(27)9-14-32(28,29)17-6-4-16(30-2)5-7-17/h3-8H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHVQPQHHSGJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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